4-(2-Amino-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(2-Amino-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound featuring a piperidine core substituted with a 2-amino-benzimidazole moiety and a tert-butyl carbamate group. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes, while the 2-amino-benzimidazole contributes to hydrogen-bonding interactions, critical for binding to biological targets.
Properties
Molecular Formula |
C17H24N4O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminobenzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)21-14-7-5-4-6-13(14)19-15(21)18/h4-7,12H,8-11H2,1-3H3,(H2,18,19) |
InChI Key |
DQIBOUOHHYMZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the benzodiazole moiety, followed by its attachment to the piperidine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its benzodiazole moiety is of particular interest due to its potential binding affinity to various proteins and enzymes .
Medicine
In medicinal chemistry, tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Physicochemical Properties
- Lipophilicity : The benzimidazole-containing compound exhibits higher lipophilicity (XLogP3 ~1.9 vs. 0.4) due to its aromatic heterocycle, favoring membrane permeability and CNS activity .
- Solubility : The carboxymethyl derivative’s carboxylic acid group enhances aqueous solubility, whereas the benzimidazole analogue’s solubility is pH-dependent, favoring organic solvents.
- Stability : Both compounds benefit from tert-butyl ester protection, but the benzimidazole’s electron-rich structure may increase susceptibility to oxidative degradation.
Biological Activity
4-(2-Amino-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol. Its structure includes a piperidine ring, an amino benzoimidazole moiety, and a tert-butyl ester group, which contribute to its biological activity. The compound is identified by the CAS number 845305-83-1.
Antiviral Activity
Research indicates that derivatives of benzoimidazole, including this compound, may exhibit antiviral properties. In vitro studies have shown that similar compounds can inhibit viral replication through various mechanisms, including interference with viral enzymes or host cell interactions .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Studies suggest that compounds with similar heterocyclic structures can inhibit the proliferation of cancer cell lines. For instance, compounds containing piperidine and benzoimidazole moieties have demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.85 | MCF-7 |
| Compound B | 3.0 | A549 |
| Compound C | 21.3 | HCT116 |
These findings suggest that the incorporation of the benzoimidazole moiety enhances the anticancer efficacy of piperidine derivatives.
Anti-inflammatory Effects
Preliminary studies indicate that compounds similar to this compound may exhibit anti-inflammatory properties. For example, some derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
The proposed mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The interaction with specific enzymes involved in viral replication or cancer cell proliferation.
- Cell Signaling Modulation : Affecting pathways related to inflammation and immune response.
- Structural Binding : The unique structure allows for binding to biological targets, potentially altering their function.
Case Study 1: Antiviral Efficacy
A study explored the antiviral efficacy of a related compound in inhibiting the replication of the herpes simplex virus (HSV). The results indicated that compounds with similar structures exhibited higher inhibition rates compared to standard antiviral agents .
Case Study 2: Anticancer Activity Assessment
In another study, various derivatives were tested against multiple cancer cell lines. The results demonstrated that certain modifications to the benzoimidazole structure significantly enhanced cytotoxicity against MCF-7 cells, suggesting a promising pathway for drug development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
